dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
CAS No.:
Cat. No.: VC14941941
Molecular Formula: C30H26N2O8S3
Molecular Weight: 638.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26N2O8S3 |
|---|---|
| Molecular Weight | 638.7 g/mol |
| IUPAC Name | dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C30H26N2O8S3/c1-14(31-25(34)16-9-7-8-10-17(16)26(31)35)24(33)32-19-12-11-15(38-4)13-18(19)20(23(41)30(32,2)3)29-42-21(27(36)39-5)22(43-29)28(37)40-6/h7-14H,1-6H3 |
| Standard InChI Key | XOBZMWYOEIFBOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C)N4C(=O)C5=CC=CC=C5C4=O |
Introduction
Structural Elucidation and Molecular Features
The compound’s IUPAC name provides a systematic blueprint of its structure:
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Dithiole core: The 1,3-dithiole-4,5-dicarboxylate group forms a five-membered ring containing two sulfur atoms, with ester functional groups at positions 4 and 5. This motif is known to participate in redox reactions and coordinate with metal ions .
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Quinoline moiety: The 6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene subunit introduces a bicyclic aromatic system. Methoxy and thioxo groups enhance solubility and electronic polarization, respectively, while the dimethyl configuration stabilizes the ring conformation.
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Isoindole fragment: The 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylpropanoyl group contributes a phthalimide-like structure, which is frequently associated with biological activity due to its planar aromaticity and hydrogen-bonding capacity .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₂₅N₃O₈S₃ |
| Molecular Weight | ~675.7 g/mol |
| Functional Groups | Dithiole, quinoline, isoindole, esters, thioxo, methoxy |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
Synthetic Pathways and Reaction Mechanisms
The synthesis of such a complex molecule likely involves sequential coupling reactions. Drawing parallels from studies on 2-thioxo-1,3-dithiol-carboxamides , a plausible route comprises:
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Formation of the dithiole dicarboxylate core: Cycloaddition reactions between acetylene derivatives and sulfur-containing precursors, as demonstrated in the synthesis of dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate .
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Introduction of the quinoline subunit: Condensation of aniline derivatives with carbonyl compounds under acidic conditions, followed by thionation using phosphorus pentasulfide.
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Coupling with the isoindole fragment: Amide bond formation between the quinoline intermediate and 3-(1,3-dioxoisoindolin-2-yl)propanoyl chloride , activated by coupling agents such as HBTU .
Critical challenges include steric hindrance from the dimethyl groups and regioselectivity during cyclization steps. Optimization of reaction temperatures (80–120°C) and catalysts (e.g., triethylamine) may improve yields .
Density functional theory (DFT) analyses of analogous dithiole-carboxamides reveal low-energy LUMO orbitals (−2.1 eV), suggesting strong electron-accepting capacity conducive to interacting with biological targets .
Physicochemical and Spectroscopic Properties
The compound’s polarity, inferred from its ester and carbonyl groups, predicts moderate solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility. Spectroscopic characterization would likely show:
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IR: Strong absorptions at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S), and 1050 cm⁻¹ (C–O–C) .
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NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons in the quinoline and isoindole regions (δ 6.5–8.5 ppm), and methyl groups (δ 1.2–1.5 ppm) .
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Compounds
The target compound uniquely combines these features, potentially synergizing their activities. For instance, the dithiole’s redox activity may enhance the quinoline’s DNA-intercalating properties.
Future Directions and Research Opportunities
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Synthetic Optimization: Systematic screening of coupling agents (e.g., HATU vs. HBTU) to improve amidation efficiency .
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In Silico Studies: Molecular docking simulations to predict interactions with oncology targets like EGFR or PARP.
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In Vitro Assays: Prioritize cytotoxicity screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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